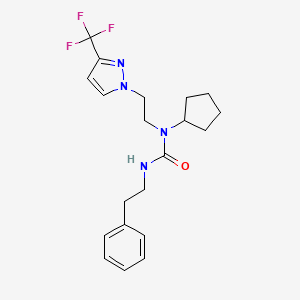
1-cyclopentyl-3-phenethyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopentyl-3-phenethyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
1-cyclopentyl-3-phenethyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea has been studied for its potential applications in various fields such as cancer research, neuroscience, and immunology. In cancer research, this compound has shown promising anticancer activity against various types of cancer cells. In neuroscience, it has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, it has been investigated for its potential as an immunomodulatory agent.
Mecanismo De Acción
The mechanism of action of 1-cyclopentyl-3-phenethyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea involves the inhibition of various enzymes and signaling pathways involved in cancer cell growth and proliferation, neurodegeneration, and immune system regulation. It has been shown to inhibit the activity of histone deacetylases (HDACs) and the PI3K/Akt/mTOR pathway, which are involved in cancer cell growth and survival. It also modulates the activity of NMDA receptors, which are involved in synaptic plasticity and memory formation in the brain. In addition, it has been shown to modulate the activity of immune cells such as T cells and macrophages.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-cyclopentyl-3-phenethyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea vary depending on the specific application and dosage used. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In neuroscience, it has been shown to enhance synaptic plasticity and improve cognitive function in animal models of neurodegenerative diseases. In immunology, it has been shown to modulate the activity of immune cells and improve immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-cyclopentyl-3-phenethyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea in lab experiments include its potent and selective activity against various targets, its ability to penetrate the blood-brain barrier, and its low toxicity in animal models. However, its limitations include its limited solubility in water and its potential for off-target effects at high doses.
Direcciones Futuras
For research on 1-cyclopentyl-3-phenethyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea include further investigation of its mechanisms of action, optimization of its chemical structure for improved potency and selectivity, and evaluation of its potential as a therapeutic agent in clinical trials. In addition, its potential applications in other fields such as infectious diseases and metabolic disorders warrant further investigation.
Métodos De Síntesis
The synthesis method of 1-cyclopentyl-3-phenethyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea involves the reaction of cyclopentanone, phenethylamine, and 3-(trifluoromethyl)-1H-pyrazole-1-carboxylic acid ethyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Propiedades
IUPAC Name |
1-cyclopentyl-3-(2-phenylethyl)-1-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N4O/c21-20(22,23)18-11-13-26(25-18)14-15-27(17-8-4-5-9-17)19(28)24-12-10-16-6-2-1-3-7-16/h1-3,6-7,11,13,17H,4-5,8-10,12,14-15H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHVJATUXWWSBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-3-phenethyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

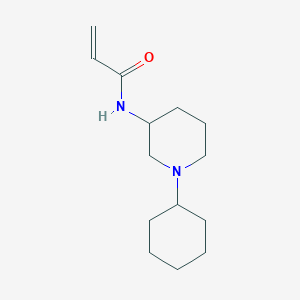
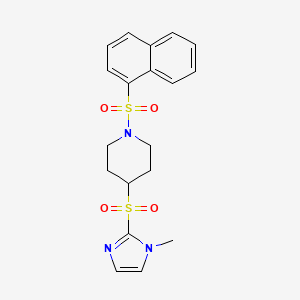
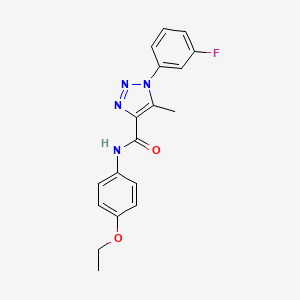
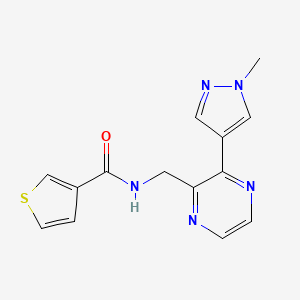
![N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2903924.png)
![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B2903925.png)
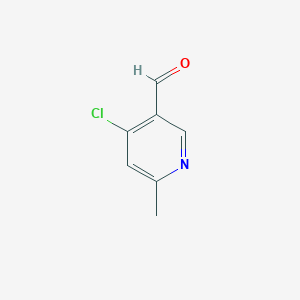
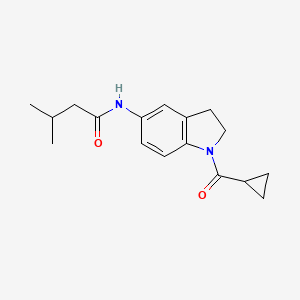
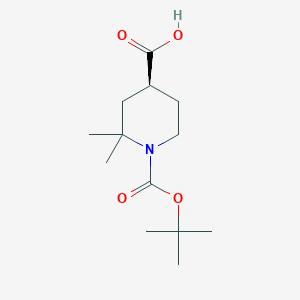
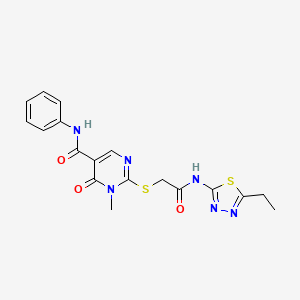
![2-chloro-6-(4-methoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2903935.png)
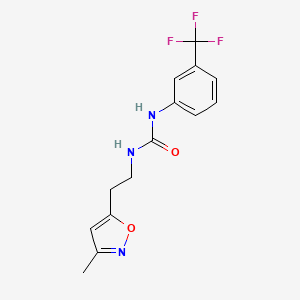
![2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2903937.png)
![N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2903938.png)